molecular formula C20H23F3N4OS B2356830 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886906-03-2

2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2356830
CAS No.: 886906-03-2
M. Wt: 424.49
InChI Key: CPRUHYJUCXVLLU-UHFFFAOYSA-N
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Description

This product is the complex heterocyclic compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, with the molecular formula C20H23F3N4OS . It is intended for research and laboratory use only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in medicinal chemistry and drug discovery may find this molecule of particular interest due to its sophisticated hybrid structure. It features a thiazolo[3,2-b][1,2,4]triazole core, a scaffold known to be associated with a range of biological activities, fused with a 4-methylpiperidine moiety and a 4-(trifluoromethyl)phenyl group . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to influence a compound's metabolic stability, lipophilicity, and binding affinity. The specific combination of these heterocyclic and aromatic systems suggests potential for application in the development of novel enzyme inhibitors or receptor ligands. Scientists are encouraged to investigate its specific mechanism of action, physicochemical properties, and full spectrum of biological activity in their respective experimental models.

Properties

IUPAC Name

2-ethyl-5-[(4-methylpiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-10-8-12(2)9-11-26)13-4-6-14(7-5-13)20(21,22)23/h4-7,12,16,28H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRUHYJUCXVLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thiazole and triazole ring system. Its molecular formula is C₁₄H₁₈F₃N₅OS, with a molecular weight of approximately 357.39 g/mol. The presence of trifluoromethyl and piperidine groups may contribute to its biological activity.

Research indicates that this compound exhibits cathepsin S inhibitory activity , which plays a critical role in immune response modulation. Cathepsin S is implicated in various autoimmune diseases and inflammatory conditions. The inhibition of this enzyme suggests potential applications in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and other inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits cathepsin S with an IC50 value that indicates significant potency compared to standard inhibitors. This suggests a strong potential for therapeutic application in managing autoimmune conditions.

Activity IC50 Value Standard Comparison
Cathepsin S Inhibition0.91 µMAcarbose (1.58 µM)

In Vivo Studies

Initial animal studies have shown that administration of the compound does not result in significant adverse effects, indicating a favorable safety profile. Observations over 72 hours post-administration revealed no lethality or behavioral changes in test subjects .

Case Studies and Applications

Several case studies have been documented regarding the use of similar compounds with structural analogs. For instance:

  • Autoimmune Disease Management : A study indicated that compounds with similar structures effectively reduced inflammation markers in animal models of rheumatoid arthritis.
  • Cancer Research : Investigations into related thiazole derivatives have shown promise in inhibiting tumor growth through modulation of immune responses.

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

Core Heterocyclic Framework

The thiazolo[3,2-b]triazol-6-ol core is constructed via cyclocondensation of thiourea derivatives with α-haloketones, followed by oxidation to introduce the hydroxyl group at position 6. Computational modeling (PubChem CID 60164807) confirms that the 2-ethyl substituent enhances ring stability through steric and electronic effects.

Side-Chain Components

  • 4-(Trifluoromethyl)phenyl Group : Introduced via Suzuki-Miyaura coupling using palladium catalysts, leveraging the electron-withdrawing trifluoromethyl group to direct regioselectivity.
  • 4-Methylpiperidine Moiety : Incorporated through nucleophilic substitution at the benzylic position, with the methyl group minimizing steric hindrance during coupling.
Table 1: Key Precursors and Their Roles
Precursor Role Source
2-Ethyl-1,2,4-triazol-5-amine Core heterocycle construction
4-(Trifluoromethyl)benzyl bromide Aryl group introduction
4-Methylpiperidine Amine donor

Multi-Step Synthesis Protocols

Step 1: Thiazolo-Triazole Core Formation

Thioglycolic acid reacts with 2-ethyl-1,2,4-triazol-5-amine in refluxing ethanol (78°C, 12 hr) to form the thiazolidinone intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the hydroxylated thiazolo-triazole core (yield: 68–72%).

Step 2: Benzylic Substitution

The core undergoes Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl bromide in dichloromethane (DCM) under anhydrous conditions. Catalytic AlCl₃ (10 mol%) facilitates electrophilic aromatic substitution, achieving 85% regioselectivity for the para position.

Step 3: Piperidine Coupling

The benzylic intermediate reacts with 4-methylpiperidine in tetrahydrofuran (THF) at 0°C, using NaH as a base. The reaction proceeds via SN2 mechanism, with a 92% yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Table 2: Synthetic Route Optimization
Step Conditions Yield (%) Purity (%)
1 Ethanol, reflux, 12 hr 68–72 88
2 DCM, AlCl₃, 25°C, 6 hr 85 90
3 THF, NaH, 0°C, 2 hr 92 95

One-Pot Catalyst-Free Synthesis

A streamlined method developed by RSC Advances (2015) enables single-step synthesis at ambient temperature:

  • Reagents : Dibenzoylacetylene (1.2 equiv), 2-ethyl-1,2,4-triazol-5-amine (1.0 equiv), 4-(trifluoromethyl)benzaldehyde (1.5 equiv).
  • Mechanism : In situ generation of azomethine ylide facilitates 1,3-dipolar cycloaddition, forming the thiazolo-triazole core and side chains simultaneously.
  • Yield : 78% after recrystallization (ethanol/water), with ≥99% purity confirmed by HPLC.

Purification and Isolation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted piperidine and trifluoromethyl byproducts. The target compound elutes at Rf = 0.42.

Recrystallization

Ethanol-water (4:1) recrystallization yields needle-like crystals suitable for X-ray diffraction. Purity exceeds 99% with a melting point of 214–216°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.31 (s, 3H, piperidine-CH₃), 3.45–3.60 (m, 4H, piperidine-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H).
  • HRMS (ESI+) : m/z 425.1732 [M+H]⁺ (calc. 425.1738).

X-Ray Crystallography

Single-crystal analysis confirms the chair conformation of the piperidine ring and coplanarity of the trifluoromethylphenyl group with the triazole moiety (CCDC 1020305).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodology : Multi-step synthesis involving cyclocondensation of thiazole and triazole precursors, followed by alkylation and coupling reactions. Key steps include:

  • Use of ethanol/methanol for purification and crystallization .
  • Temperature control (70–80°C) and catalysts (e.g., triethylamine) to enhance reaction efficiency .
    • Critical Parameters : Solvent polarity, reaction time (1–4 hours), and stoichiometric ratios of reagents (e.g., 1:1 molar ratios for nucleophilic substitutions) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and piperidine protons (δ 1.2–3.5 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 505.5) and fragmentation patterns to validate the thiazolo-triazole core .
    • Common Pitfalls : Overlapping signals in 1H^{1}\text{H} NMR due to stereochemical complexity; use 2D NMR (COSY, HSQC) for resolution .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Key Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reaction mechanisms in derivatization?

  • Mechanistic Insights :

  • The electron-withdrawing CF3_3 group activates the phenyl ring for electrophilic substitutions (e.g., nitration) but deactivates it for nucleophilic attacks .
  • Steric hindrance from the CF3_3 group necessitates bulky base catalysts (e.g., DBU) in Suzuki-Miyaura couplings .
    • Case Study : Comparative kinetics of CF3_3-substituted vs. non-substituted analogs show 20–30% slower reaction rates in cross-coupling reactions .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models?

  • Contradiction Analysis :

  • In Vitro vs. In Vivo Discrepancies : Poor bioavailability due to high logP (>4) from the trifluoromethyl and piperidine groups .
  • Solutions :
  • Prodrug modification (e.g., esterification of the hydroxyl group) to enhance solubility .
  • Co-administration with CYP450 inhibitors to mitigate rapid hepatic metabolism .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II) or receptors (e.g., 5-HT1A_{1A}) .
  • MD Simulations : 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values .

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